Iminoglutarate
Overview
Description
Iminoglutarate is a chemical compound with the molecular formula C5H5NO4 . It is also known by other names such as 2-Iminopentandioat, 2-Iminopentanedioate, and α-Iminoglutarate .
Synthesis Analysis
The synthesis of iminoglutarate is associated with the enzyme glutamine synthetase . This enzyme catalyzes the reaction of L-glutamate with ammonia and ATP to form L-glutamine . The reduced flavin then reduces a postulated iminoglutarate intermediate to glutamate .Molecular Structure Analysis
The molecular structure of iminoglutarate consists of carbon ©, hydrogen (H), nitrogen (N), and oxygen (O) atoms. The average mass of iminoglutarate is 143.099 Da, and its monoisotopic mass is 143.022949 Da .Chemical Reactions Analysis
Two mechanisms have been postulated for the formation of the iminoglutarate intermediate during the glutamate dehydrogenase-catalyzed reductive amination of α-ketoglutarate . One involves the nucleophilic attack of ammonia on a covalently bound Schiff base in the enzyme-NADPH-α-ketoglutarate complex, and the other involves the reaction of ammonia with the carbonyl group of α-ketoglutarate in this ternary complex .Scientific Research Applications
Imino Sugars as Glucose Sensors
Research shows that imino sugars, including derivatives of iminoglutarate, have been studied for their interactions with human glucose sensors, specifically the sodium/glucose cotransporter type 3 (hSGLT3). This study provides insights into the substrate binding interactions of hSGLT3 and may have significant implications for the clinical application of imino sugars (Voss et al., 2007).
Role in Glutamate Dehydrogenase Reaction
Iminoglutarate is postulated as an intermediate in the glutamate dehydrogenase catalyzed reaction. Studies have provided direct evidence of this by showing the glutamate dehydrogenase catalyzed reduction of delta 1-pyrroline-2-carboxylic acid (a cyclic-alpha-imino acid) to proline (an alpha-amino acid) (Fisher, Srinivasan & Rougvie, 1982).
Catalysis of Iminoglutarate Formation
Research on bovine glutamate dehydrogenase has shown that it catalyzes the reversible formation of α-iminoglutarate from α-ketoglutarate and ammonia. This process has been studied to understand the enzyme-mediated production of glutamate under various conditions, shedding light on the enzymatic mechanisms involving iminoglutarate (Hochreiter, Patek & Schellenberg, 1972).
Inhibition of Glutamate Dehydrogenase
Compounds structurally related to iminoglutarate have been tested as inhibitors of the glutamate dehydrogenase reaction. This research is crucial in understanding the biochemical pathways involving iminoglutarate and its analogs in various metabolic reactions (Choudhury & Punekar, 2007).
properties
IUPAC Name |
2-iminopentanedioate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7NO4/c6-3(5(9)10)1-2-4(7)8/h6H,1-2H2,(H,7,8)(H,9,10)/p-2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UZWLXPOZNAJCJV-UHFFFAOYSA-L | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(=O)[O-])C(=N)C(=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5NO4-2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90946463 | |
Record name | 2-Iminopentanedioate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90946463 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Iminoglutarate | |
CAS RN |
23648-80-8 | |
Record name | Iminoglutarate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023648808 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Iminopentanedioate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90946463 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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